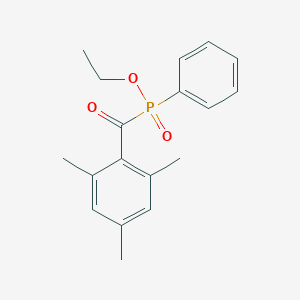

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Übersicht

Beschreibung

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a chemical compound with the molecular formula C18H21O3P . It is commonly used as a photoinitiator in various UV-curable systems, including inks, coatings, and adhesives. This compound is known for its high reactivity upon exposure to UV light, making it an essential component in the polymerization and curing processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate typically involves a two-step process:

Initial Reaction: 3,5-dimethylbenzoylphenol is reacted with trimethylphosphinyl chloride in a dry organic solvent under an inert atmosphere. The reaction temperature is carefully controlled during the addition of trimethylphosphinyl chloride.

Isolation of Product: After the reaction is complete, the mixture is diluted with water, and the product is extracted and concentrated to isolate this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used as a reducing agent.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : CHOP

- Molar Mass : 316.3 g/mol

- Appearance : Yellow liquid

- Flash Point : 242.8°C

- Refractive Index : 1.549

- Density : 1.15 g/cm³

- Absorption Wavelengths : 299 nm and 366 nm

These properties contribute to its functionality as a photoinitiator, particularly in systems that require minimal yellowing and low odor .

Industrial Applications

This compound is primarily employed in the following areas:

UV-Curable Coatings

- Used in coatings that require rapid curing under UV light.

- Ideal for applications where low yellowing is critical, such as automotive and furniture finishes.

Printing Inks

- Commonly found in screen printing inks, lithographic inks, and flexographic inks.

- Enhances the curing process, ensuring vibrant colors and durability without compromising on clarity.

Adhesives

- Utilized in UV-curable adhesives that bond quickly and effectively.

- Beneficial for applications requiring strong adhesion with minimal environmental impact.

Photoresists

- Essential in the production of electronic components where precise patterning is required.

- Facilitates the development of high-resolution images on substrates.

Varnishes and Sealants

- Employed in formulations designed for protective coatings.

- Provides a durable finish that withstands environmental stressors while maintaining aesthetic quality .

Case Study 1: Automotive Coatings

In a study conducted on automotive clear coats, the inclusion of this compound resulted in improved curing times and enhanced gloss retention compared to traditional photoinitiators. The coatings exhibited excellent resistance to yellowing over time, making them suitable for long-lasting automotive applications.

Case Study 2: Flexographic Printing

A research project involving flexographic printing inks demonstrated that formulations containing TPO-L achieved faster drying times and superior adhesion properties on various substrates. The inks maintained their vibrancy without significant color shift during the curing process, showcasing the photoinitiator's effectiveness in commercial printing environments .

Safety and Environmental Considerations

While this compound is generally considered safe for use in industrial applications, it does pose certain hazards:

- May cause allergic skin reactions (GHS Classification H317).

- Toxic to aquatic life with long-lasting effects (GHS Classification H411) .

Proper handling and disposal are essential to mitigate environmental impacts.

Wirkmechanismus

The mechanism of action of ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers and oligomers, forming a cross-linked polymer network. The molecular targets include the double bonds in the monomers and oligomers, and the pathways involved are primarily free radical polymerization .

Vergleich Mit ähnlichen Verbindungen

- Phenyl (2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester

- Ethyl (Mesitylcarbonyl)phenylphosphinate

- 2,4,6-Trimethylbenzoylethoxylphenylphosphine Oxide

Comparison: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to traditional photoinitiators like benzoin methyl ether, it offers improved reactivity profiles, making it more effective in curing low yellowing systems and thick film coatings .

Biologische Aktivität

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (CAS No. 84434-11-7) is a phosphine oxide compound that has garnered interest due to its potential applications in photoinitiation and polymerization processes. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential effects on human health and the environment.

- Molecular Formula : C₁₈H₂₁O₃P

- Molar Mass : 316.3 g/mol

- Log P : Ranges from 2.91 to 4.39 depending on the method of calculation, indicating moderate lipophilicity .

Acute Toxicity

This compound exhibits low acute toxicity based on various studies:

- Oral LD₅₀ in Rats : Greater than 5,000 mg/kg (low toxicity).

- Dermal LD₅₀ in Rats : Greater than 2,000 mg/kg (low toxicity).

- Inhalation LC₅₀ : Not reported due to a lack of mortalities observed during exposure .

Irritation and Sensitization

The compound has been evaluated for skin and eye irritation:

- Skin Irritation : Considered non-irritating in rabbits.

- Eye Irritation : Slightly irritating to eyes.

- Skin Sensitization : Demonstrated sensitization potential in mice with stimulation indices indicating allergic reactions at concentrations of 10%, 25%, and 50% .

Repeated Dose Toxicity

A study involving a 28-day oral gavage in rats revealed:

- No Observed Adverse Effect Level (NOAEL) : Established at 1,000 mg/kg body weight per day.

- Observations included increased liver and kidney weights at higher doses but no systemic toxicity was noted at the NOAEL level .

Genotoxicity

This compound has been assessed for genotoxic effects:

- Bacterial Reverse Mutation Test : Non-mutagenic.

- In Vitro Mammalian Cell Gene Mutation Test : Non-genotoxic .

Environmental Impact

The compound is classified as hazardous to aquatic life with long-lasting effects. Its biodegradability is low, raising concerns for environmental persistence:

Pharmacokinetics

The compound demonstrates moderate permeability through biological membranes:

- Skin Permeation : Log Kp of -5.47 cm/s indicates limited skin absorption.

- CYP450 Inhibition : Inhibits several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which may affect drug metabolism .

Case Studies and Applications

Recent research highlights the use of this compound as a photoinitiator in polymerization processes:

- Photoinitiation in Additive Manufacturing : It has been employed to enhance the absorption range of light in photopolymerizable systems, improving the efficiency of polymer crosslinking under UV light .

- Food Packaging Migration Studies : Investigations into its migration from UV-cured food packaging materials have shown that while it can migrate under certain conditions, its low toxicity profile suggests a manageable risk when used correctly .

Eigenschaften

IUPAC Name |

[ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDDERVSCYEKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868808 | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-11-7 | |

| Record name | Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylbenzoyl phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIMETHYLBENZOYL PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TY9W41AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) primarily used for in the presented research?

A1: In the provided research papers, TPO-L is primarily utilized as a photoinitiator in the creation of photocurable resins for optical 3D printing [, , , ]. It facilitates the polymerization process when exposed to UV or visible light, leading to the solidification of the resin and the formation of three-dimensional structures.

Q2: How does the structure of TPO-L compare to other photoinitiators used in the research and what are the implications for its performance?

A2: One study [] compared TPO-L to two other photoinitiators: phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). While all three share a similar benzoylphosphine oxide core, they differ in their substituents. These structural variations likely contribute to differences in their photochemical properties, such as their absorption spectra and the efficiency of radical generation upon light exposure, ultimately affecting the curing speed and properties of the final polymers.

Q3: The research mentions "vanillin acrylate-based resins". How does TPO-L contribute to the development of these biobased resins?

A3: TPO-L enables the photopolymerization of vanillin acrylate monomers [, ]. These monomers are derived from vanillin, a natural compound found in vanilla beans, making them a more sustainable alternative to traditional petroleum-based resins. By efficiently initiating the crosslinking of these biobased monomers, TPO-L contributes to the development of environmentally friendly materials for optical 3D printing.

Q4: What analytical techniques were used to study the resins created with TPO-L?

A5: Various analytical techniques were employed to characterize the resins produced using TPO-L. These include real-time photorheometry to monitor the kinetics of photocross-linking [], thermal analysis to determine thermal stability [, ], and mechanical testing to assess properties like rigidity and strength [, ]. These techniques provide valuable insights into the structure-property relationships of the resulting polymers and help optimize the formulation and processing conditions for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.